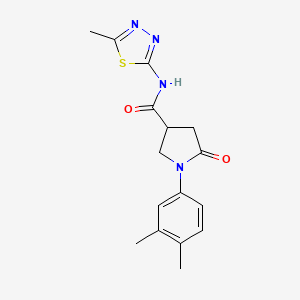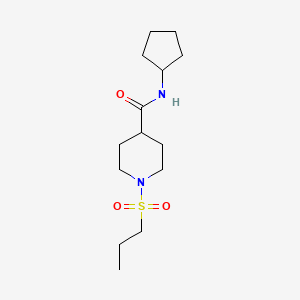![molecular formula C17H19N3O B4426202 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4426202.png)
4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives with different reagents. For instance, one study detailed the synthesis of quinazolinones via lithiation, which could potentially be applied or adapted for the target compound (Smith et al., 1996). Another method involves the Ugi reaction followed by cyclization and oxidative dehydrogenation processes to synthesize complex quinazolinone structures (Yang et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by spectral techniques such as NMR, IR, and mass spectrometry, supported by computational methods like density functional theory (DFT) for detailed analysis of electronic structures and vibrational properties (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, allowing for the introduction of substituents at specific positions on the quinazoline ring, demonstrating the compound's versatility in synthetic chemistry (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting points, and crystalline structure, are influenced by their specific substituents and molecular configurations. These properties are critical for determining the compound's suitability for various applications, including materials science and pharmaceuticals.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including the ability to act as ligands in coordination chemistry, the potential for various organic transformations, and the formation of hydrogen bonds and pi-stacking interactions in their crystalline states, which could be relevant to the study of 4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (Cruz et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dimethyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-10-5-4-6-13(7-10)19-17-18-12(3)16-14(20-17)8-11(2)9-15(16)21/h4-7,11H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGXOSPGKLNKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4426120.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4426132.png)
![5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4426155.png)
![4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4426162.png)
![ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate](/img/structure/B4426167.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B4426169.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4426185.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426189.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B4426196.png)
![N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4426207.png)

![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)

